molecular formula C41H63N5O9 B10852049 Noccardimicin E

Noccardimicin E

Cat. No.: B10852049
M. Wt: 770.0 g/mol
InChI Key: PIFYJYLXAXDUEB-UHFFFAOYSA-N
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Properties

Molecular Formula

C41H63N5O9

Molecular Weight

770.0 g/mol

IUPAC Name

[2-methyl-1-oxo-1-[(2-oxoazepan-3-yl)amino]hexadecan-3-yl] 6-[acetyl(hydroxy)amino]-2-[[2-(2-hydroxyphenyl)-1,3-oxazole-4-carbonyl]amino]hexanoate

InChI

InChI=1S/C41H63N5O9/c1-4-5-6-7-8-9-10-11-12-13-14-25-36(29(2)37(49)43-32-22-17-19-26-42-38(32)50)55-41(52)33(23-18-20-27-46(53)30(3)47)44-39(51)34-28-54-40(45-34)31-21-15-16-24-35(31)48/h15-16,21,24,28-29,32-33,36,48,53H,4-14,17-20,22-23,25-27H2,1-3H3,(H,42,50)(H,43,49)(H,44,51)

InChI Key

PIFYJYLXAXDUEB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(C(C)C(=O)NC1CCCCNC1=O)OC(=O)C(CCCCN(C(=O)C)O)NC(=O)C2=COC(=N2)C3=CC=CC=C3O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of nocardimicin E involves several steps, starting with the preparation of key intermediates. The process typically includes the formation of a beta-lactam ring, which is a crucial structural component of the compound. The reaction conditions often involve the use of specific catalysts and reagents to facilitate the formation of the beta-lactam ring and other functional groups .

Industrial Production Methods: Industrial production of nocardimicin E is primarily achieved through microbial fermentation. Nocardia species are cultured under controlled conditions to produce the compound in significant quantities. Advances in genetic engineering have also been employed to enhance the yield and structural diversity of nocardimicin E and related compounds .

Chemical Reactions Analysis

Types of Reactions: Nocardimicin E undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. specific reduction reactions for nocardimicin E are less documented.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products:

Scientific Research Applications

Nocardimicin E has several scientific research applications, including:

Mechanism of Action

Nocardimicin E exerts its effects by inhibiting cell wall synthesis in bacteria. It binds to penicillin-binding proteins, which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. This inhibition leads to the weakening of the cell wall and ultimately the lysis of the bacterial cell . The molecular targets include various penicillin-binding proteins, and the pathways involved are those related to cell wall biosynthesis .

Comparison with Similar Compounds

Uniqueness: Nocardimicin E is unique due to its specific structural features, such as the presence of a hydroxyimino group and its resistance to beta-lactamase. This makes it particularly valuable in the treatment of infections caused by beta-lactamase-producing bacteria .

Q & A

Q. What are the key methodologies for identifying and characterizing Noccardimicin E in natural product extracts?

To identify and characterize this compound, researchers should prioritize spectroscopic techniques such as NMR (for structural elucidation), mass spectrometry (for molecular weight and fragmentation patterns), and HPLC (for purity assessment). Comparative analysis with known databases (e.g., Natural Products Atlas) and validation via synthetic standards are critical. Ensure data reproducibility by documenting solvent systems, instrument parameters, and calibration protocols. For comprehensive reporting, follow guidelines that emphasize transparency in experimental conditions and statistical validation of results .

Q. How can researchers optimize the isolation and synthesis of this compound from microbial sources?

Isolation protocols should begin with fermentation optimization (e.g., media composition, pH, temperature) to maximize yield. Chromatographic techniques (e.g., column chromatography, preparative TLC) are essential for purification. For synthesis, retrosynthetic analysis guided by the compound’s biosynthetic pathway (e.g., polyketide synthase systems) can inform route design. Include negative controls (e.g., solvent-only extracts) to rule out contamination. Statistical tools like Design of Experiments (DoE) may streamline parameter optimization .

Q. What are the standard assays for evaluating this compound’s bioactivity, and how should controls be designed?

Use in vitro assays (e.g., antimicrobial disk diffusion, cytotoxicity via MTT assay) with positive controls (e.g., known antibiotics) and vehicle controls (e.g., DMSO). For dose-response studies, apply nonlinear regression models to calculate IC50 values. Ensure biological replicates (n ≥ 3) and blinded analysis to minimize bias. Document adherence to ethical guidelines for cell or animal studies, including approval identifiers and compliance with NIH reporting standards .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in this compound’s mechanism of action across studies?

Contradictory findings (e.g., varying target affinities) may arise from differences in assay conditions, cell lines, or compound purity. Address these by:

  • Conducting systematic reviews to identify confounding variables .
  • Replicating prior studies with standardized protocols (e.g., ATCC cell lines, uniform buffer systems).
  • Applying orthogonal assays (e.g., SPR for binding kinetics, CRISPR knockouts for pathway validation).
  • Using meta-analysis to quantify heterogeneity across datasets .

Q. What advanced statistical approaches are recommended for analyzing this compound’s synergistic effects in combination therapies?

Employ Chou-Talalay synergy analysis (Combination Index) or Bliss independence models to quantify interactions. Use mixed-effects models to account for variability in biological replicates. For high-throughput screens, apply machine learning algorithms (e.g., random forests) to identify predictive variables. Validate findings with in vivo models (e.g., murine infection studies) and adjust for multiple comparisons using Benjamini-Hochberg correction .

Q. How can researchers integrate omics data (genomics, proteomics) to elucidate this compound’s biosynthetic pathways and host interactions?

Leverage LC-MS/MS-based metabolomics to map intermediates in biosynthesis. Pair with RNA-seq data from producing strains to correlate gene expression with metabolite profiles. For host-pathogen studies, use CRISPR-interference (CRISPRi) to silence candidate targets and assess phenotypic rescue. Public repositories (e.g., NCBI GEO, MetaboLights) should be mined for cross-study validation. Ensure data interoperability by adhering to FAIR (Findable, Accessible, Interoperable, Reusable) principles .

What frameworks (e.g., FINER, PICO) are suitable for formulating hypothesis-driven research questions on this compound’s ecological roles?

The FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) ensures questions are actionable. For example:

  • Feasible: Can this compound’s ecological distribution be mapped via metagenomics?
  • Novel: Does it inhibit quorum sensing in competing microbial communities?
    The PICO framework (Population, Intervention, Comparison, Outcome) sharpens clinical hypotheses:
  • Population: Immunocompromised patients with fungal infections.
  • Intervention: this compound-loaded nanoparticles.
  • Comparison: Standard antifungals.
  • Outcome: Reduction in fungal burden .

Methodological Best Practices

Q. How should researchers structure a manuscript to highlight this compound’s novel contributions while addressing limitations?

  • Introduction : Frame the research gap (e.g., unmet needs in antimicrobial resistance).
  • Methods : Detail experimental design, including randomization and blinding. Reference preprint protocols (e.g., bioRxiv) for transparency.
  • Results : Use subheadings to separate bioactivity, synthesis, and omics data. Include raw data in supplementary materials.
  • Discussion : Contrast findings with prior work, emphasizing novel mechanisms. Acknowledge limitations (e.g., in vitro-to-in vivo translatability) and propose validation steps .

Q. What strategies ensure ethical compliance and reproducibility in this compound research?

  • Obtain IRB/IACUC approval for studies involving human/animal tissues.
  • Publish negative results to avoid publication bias.
  • Share datasets via repositories (e.g., Zenodo) with CC-BY licenses.
  • Use electronic lab notebooks (ELNs) for real-time data tracking and audit trails .

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